N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group, two methyl groups, and an ethyl-linked phenylpropanamide side chain.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-20(18-9-6-14-25-18)16(2)23(22-15)13-12-21-19(24)11-10-17-7-4-3-5-8-17/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJIQGPBCMETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and furan scaffolds have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with a variety of biochemical pathways.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.34 g/mol. The compound features a pyrazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can effectively target Aurora-A kinase and ROS receptor tyrosine kinases, leading to reduced tumor growth in various cancer models .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has also been documented. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a possible application in treating inflammatory diseases.
Antibacterial and Antifungal Activities
Several studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For example, derivatives have shown effectiveness against various phytopathogenic fungi, indicating their potential use in agricultural applications as antifungal agents . The mechanism often involves disrupting cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrazole Ring | Antitumor activity |
| Furan Substituent | Anti-inflammatory effects |
| Ethyl Linker | Enhances solubility |
| Phenyl Group | Increases binding affinity |
Understanding these relationships aids in the design of more potent derivatives.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrazole derivatives showed that modifications at the phenyl and furan positions significantly enhanced their inhibitory effects on tumor cell lines .
- Anti-inflammatory Mechanism : In an experimental model using LPS-induced inflammation in macrophages, the compound demonstrated a marked decrease in NO production, supporting its potential as an anti-inflammatory agent .
- Antifungal Activity : A recent investigation into various pyrazole carboxamide derivatives revealed that specific modifications led to increased antifungal potency against strains like Fusarium solani and Botrytis cinerea.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the pyrazole family, which is widely modified to tune biological and physical properties. Key structural analogs include:
Key Observations :
- The target compound’s pyrazole core is simpler than the pyrazolo[3,4-d]pyrimidin scaffold in Example 53, which may reduce steric hindrance and enhance solubility .
- Substituents like the furan-2-yl group introduce electron-rich aromaticity, contrasting with the electron-withdrawing fluorine atoms in Example 53. This difference could impact reactivity or binding interactions in biological systems .
Physicochemical Properties
- Melting Point: Example 53 exhibits a high melting point (175–178°C), likely due to hydrogen bonding from the sulfonamide and chromenone groups. The target compound’s melting point is unreported but may be lower due to the flexible ethyl linker and absence of strong hydrogen-bond donors.
- Solubility : The furan and phenylpropanamide groups in the target compound could enhance lipid solubility compared to the polar sulfonamide in Example 53.
Computational Analysis
Density functional theory (DFT) studies, as described in , are critical for comparing electronic properties. For example:
- The furan ring’s electron-donating nature may raise the HOMO energy of the target compound, increasing nucleophilicity relative to fluorinated analogs .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions. For pyrazole- and furan-containing analogs, refluxing in ethanol with hydrazine hydrate (N₂H₄·H₂O) under nitrogen is a common starting point . For example, in related pyrazoline syntheses, stepwise coupling of furan-2-ylmethyl groups with propanamide precursors via nucleophilic substitution or condensation reactions is critical. Key parameters include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of starting materials to avoid side products .
- Temperature control : Reflux at 80–90°C for 2–5 hours ensures complete cyclization .
- Purification : Recrystallization from absolute ethanol or ethyl acetate removes unreacted intermediates .
Q. Table 1: Example Reaction Conditions from Analogous Studies
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol, reflux (3 h), N₂H₄·H₂O | 65 | 90 | |
| 2 | CS₂/KOH, reflux (5 h) | 72 | 88 | |
| 3 | DMF, LiH, RT stirring (3–5 h) | 68 | 92 |
Q. What analytical techniques are most reliable for structural characterization?
Methodological Answer: A combination of single-crystal X-ray diffraction and NMR spectroscopy is recommended:
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in pyrazole rings) . For accuracy, collect data at 295 K with a high data-to-parameter ratio (>15) .
- NMR : Use deuterated DMSO or CDCl₃ to confirm proton environments. Key signals:
- Furan protons: δ 6.2–7.4 ppm (multiplet) .
- Pyrazole methyl groups: δ 2.1–2.5 ppm (singlet) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .
Q. How can researchers assess purity and stability under storage conditions?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
- Long-term stability : Store at –20°C in amber vials; assess via monthly HPLC checks for degradation products .
Advanced Research Questions
Q. How should biological activity studies be designed to evaluate this compound’s therapeutic potential?
Methodological Answer: Adopt a tiered approach:
In vitro screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls like BHA (butylated hydroxyanisole) .
Mechanistic studies :
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison) .
- Enzyme inhibition : Molecular docking to assess interactions with COX-2 or kinases .
Dose-response curves : Use 4–6 concentrations in triplicate to calculate EC₅₀ values .
Q. Table 2: Example Bioactivity Data from Analogous Compounds
| Compound Class | IC₅₀ (DPPH, μM) | EC₅₀ (MCF-7, μM) | Reference |
|---|---|---|---|
| Hydroxamic acids | 12.4 | 8.7 | |
| Pyrazoline derivatives | 18.9 | 15.2 |
Q. How can environmental fate and ecotoxicological risks be systematically evaluated?
Methodological Answer: Follow the framework from Project INCHEMBIOL :
Physicochemical properties :
- LogP : Predict using software (e.g., RDKit) to assess bioavailability .
- Hydrolysis : Test at pH 4–9; monitor via LC-MS for degradation products .
Ecotoxicology :
- Algal toxicity : 72-hour growth inhibition test with Chlorella vulgaris .
- Daphnia magna : 48-hour acute toxicity assay (EC₅₀ determination) .
Q. How should contradictory data on solubility vs. bioactivity be resolved?
Methodological Answer: Contradictions often arise from substituent effects. For example:
- Hydrophobic groups (e.g., 3,5-dimethylphenyl) enhance membrane permeability but reduce aqueous solubility .
- Proposed solutions :
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .
- Prodrug design : Introduce hydroxyl or carboxylate groups to improve solubility without compromising activity .
Q. Key Takeaways
- Synthesis : Optimize via reflux conditions and stoichiometric control .
- Characterization : Combine X-ray, NMR, and MS for unambiguous confirmation .
- Biological studies : Prioritize mechanistic assays and comparative dose-response analyses .
- Environmental impact : Adopt tiered testing aligned with Project INCHEMBIOL guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
